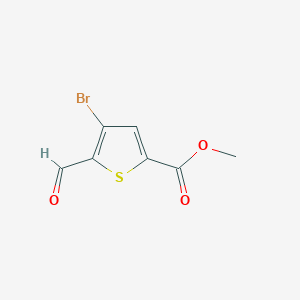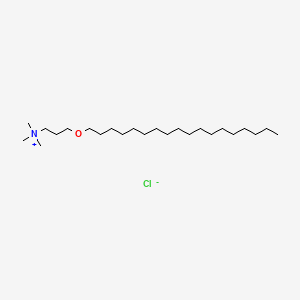
2-エトキシベンゼンスルホンアミド
概要
説明
2-Ethoxybenzenesulfonamide is an organic compound with the molecular formula C8H11NO3S. It is a sulfonamide derivative, characterized by the presence of an ethoxy group attached to the benzene ring and a sulfonamide functional group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
科学的研究の応用
2-Ethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Industry: It can be used in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
Target of Action
2-Ethoxybenzenesulfonamide is a type of sulfonamide, a group of drugs that exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, pH regulation, and folate synthesis .
Mode of Action
Sulfonamides, including 2-Ethoxybenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from participating in the synthesis of folic acid, which is essential for DNA synthesis in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the production of nucleotides required for DNA and RNA synthesis in bacteria . This disruption affects multiple biochemical pathways, leading to the inhibition of bacterial growth and replication .
Pharmacokinetics
The pharmacokinetics of 2-Ethoxybenzenesulfonamide, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed in the gastrointestinal tract and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of 2-Ethoxybenzenesulfonamide is the inhibition of bacterial growth and replication. By disrupting the synthesis of folic acid, an essential component for DNA and RNA synthesis, the drug effectively halts the proliferation of bacteria .
Action Environment
The action, efficacy, and stability of 2-Ethoxybenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s ionization state, influencing its absorption and distribution . Additionally, factors such as temperature and presence of other substances can affect the drug’s stability and activity .
生化学分析
Biochemical Properties
Sulfonamides, including 2-Ethoxybenzenesulfonamide, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-tetrahydrofolate reductase, allowing them to play a role in treating a diverse range of disease states .
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .
Metabolic Pathways
Sulfonamides are known to be metabolized in the liver, and their metabolic pathways can involve various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethoxybenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: In industrial settings, the production of 2-ethoxybenzenesulfonamide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, 2-ethoxybenzenesulfonyl chloride and ammonia or an amine, are fed into the reactor, and the reaction is carried out under controlled conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: 2-Ethoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
類似化合物との比較
Sulfanilamide: Another sulfonamide derivative with similar antibacterial properties.
2-Methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxybenzenesulfonamide: Similar structure but with the ethoxy group in the para position.
Uniqueness: 2-Ethoxybenzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethoxy group can also affect its solubility and overall chemical properties, making it distinct from other sulfonamide derivatives.
特性
IUPAC Name |
2-ethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPVBDCWESAKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599023 | |
| Record name | 2-Ethoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58734-61-5 | |
| Record name | 2-Ethoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58734-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine](/img/structure/B1611893.png)
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1611897.png)







